N-butylpyrido[2,3-b]pyrazin-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-butylpyrido[2,3-b]pyrazin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-3-6-13-10-5-4-9-11(15-10)14-8-7-12-9/h4-5,7-8H,2-3,6H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMWNLFDCYGCPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=NC=CN=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Chemical Reactions Involving Pyrido 2,3 B Pyrazine Systems
Nucleophilic Reactivity of Pyrido[2,3-b]pyrazine (B189457) Derivatives
The pyrido[2,3-b]pyrazine system, being electron-deficient in nature, is generally susceptible to nucleophilic attack. This reactivity is a key feature for the functionalization of the heterocyclic core.
The pyrido[2,3-b]pyrazine nucleus possesses several sites prone to nucleophilic attack. The electron-withdrawing nature of the nitrogen atoms in both the pyridine (B92270) and pyrazine (B50134) rings creates electrophilic carbon centers. Generally, positions within the pyrazine ring are more activated towards nucleophilic substitution than those in the pyridine ring.
Nucleophilic aromatic substitution (SNAr) reactions on aza-aromatic compounds are well-documented. nih.gov These reactions typically proceed through a stepwise mechanism involving the formation of a stable anionic intermediate, known as a Meisenheimer complex, or through a concerted mechanism. nih.gov The rate and regioselectivity of the attack are influenced by the nature of the nucleophile, the leaving group, and the electronic properties of the pyrido[2,3-b]pyrazine ring. For instance, the introduction of an alkylamino group at the 8-position of a 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196) has been achieved via direct substitution of an iodo group, highlighting the susceptibility of the pyrazine ring to nucleophilic attack. nih.gov
The relative reactivity of the different positions on the pyrido[2,3-b]pyrazine core towards nucleophiles is a subject of detailed study. While specific mechanistic investigations on N-butylpyrido[2,3-b]pyrazin-6-amine are not extensively reported, computational studies on related derivatives can provide insights into the electron density distribution and predict the most likely sites for nucleophilic attack.
The exocyclic amine functionality at the 6-position of this compound introduces a site of nucleophilic character to the otherwise electron-deficient scaffold. The lone pair of electrons on the nitrogen atom can participate in various reactions. The nucleophilic capacity of such amino groups is crucial in substitution reactions. mdpi.com
Electrophilic Substitution Limitations in Pyrido[2,3-b]pyrazine Cores
In stark contrast to their reactivity towards nucleophiles, pyrido[2,3-b]pyrazine systems exhibit significant limitations in undergoing electrophilic aromatic substitution. The presence of multiple nitrogen atoms in the bicyclic system deactivates the aromatic rings towards attack by electrophiles. stackexchange.com This deactivation is a common feature of azines like pyridine and pyrazine, where the nitrogen atoms exert a strong electron-withdrawing inductive effect and can be protonated under acidic reaction conditions, further increasing their deactivating nature.
Reaction Pathways in Pyrido[2,3-b]pyrazine Formation, including Acid- and Base-Catalyzed Processes
The synthesis of the pyrido[2,3-b]pyrazine core is most commonly achieved through the condensation of a substituted 2,3-diaminopyridine (B105623) with a 1,2-dicarbonyl compound. researchgate.net These reactions can be catalyzed by either acids or bases.
Acid-Catalyzed Formation: A prevalent method for the synthesis of pyrido[2,3-b]pyrazine derivatives is a multicomponent reaction involving a substituted aromatic aldehyde, an active methylene (B1212753) compound, and 2-aminopyrazine (B29847), often catalyzed by an acid such as p-toluenesulfonic acid (p-TSA). nih.govrsc.org The reaction proceeds through a series of steps, likely initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 2-aminopyrazine and subsequent cyclization and aromatization. The acid catalyst plays a crucial role in activating the carbonyl groups and facilitating the dehydration steps. The optimization of reaction conditions, including the choice of solvent and catalyst loading, is critical for achieving high yields. nih.gov
Base-Catalyzed Formation: While less commonly detailed for pyrido[2,3-b]pyrazines specifically, base-catalyzed cyclocondensation reactions are a staple in the synthesis of related heterocyclic systems like pyrimidines. mdpi.com In the context of pyrido[2,3-b]pyrazine formation, a base would facilitate the deprotonation of the amino groups of the 2,3-diaminopyridine, enhancing their nucleophilicity towards the dicarbonyl compound. The reaction would then proceed through nucleophilic attack, followed by cyclization and dehydration to afford the aromatic pyrido[2,3-b]pyrazine ring. The choice of base and reaction conditions would be critical to control the reaction pathway and avoid side reactions.
Table 1: Comparison of Acid- and Base-Catalyzed Synthesis of Pyrido[2,3-b]pyrazine Systems
| Feature | Acid-Catalyzed | Base-Catalyzed |
|---|---|---|
| Catalyst | p-Toluenesulfonic acid (p-TSA), Lewis acids | Piperidine, Sodium Hydroxide |
| Mechanism | Activates carbonyls, facilitates dehydration | Enhances nucleophilicity of amines |
| Reactants | Aldehydes, active methylene compounds, 2-aminopyrazine | 2,3-Diaminopyridines, 1,2-dicarbonyl compounds |
| Key Intermediates | Knoevenagel adduct, Michael adduct | Deprotonated amines |
Ring Contraction Phenomena Observed in Pyrido[2,3-b]pyrazine Systems
Ring contraction is a fascinating and synthetically useful transformation in heterocyclic chemistry, allowing for the generation of strained or otherwise difficult-to-access ring systems. wikipedia.orgyoutube.com In the context of polycyclic aza-aromatic systems, a notable example is the deaminative ring contraction used for the synthesis of polycyclic heteroaromatics. nih.govresearchgate.net This process involves the in situ methylation of a biaryl-linked dihydroazepine to form a cyclic ammonium (B1175870) cation. This intermediate then undergoes a base-induced stackexchange.comresearchgate.net-Stevens rearrangement followed by a dehydroamination sequence to yield the contracted aromatic product. nih.govresearchgate.net
Advanced Computational and Spectroscopic Characterization of Pyrido 2,3 B Pyrazine Derivatives
Density Functional Theory (DFT) Calculations for Electronic and Spectroscopic Properties
Density Functional Theory (DFT) has become a standard and powerful computational method for investigating the electronic structure, reactivity, and spectroscopic properties of heterocyclic systems like N-butylpyrido[2,3-b]pyrazin-6-amine. nih.gov Calculations, often performed at the B3LYP/6-31G(d,p) level of theory, provide reliable insights into the molecule's geometry and a range of electronic parameters. researchgate.netrsc.org These computational analyses are crucial for interpreting experimental data and predicting the behavior of new materials. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Egap), is a critical parameter that influences the molecule's stability, reactivity, and electronic transition properties. nih.govresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich n-butylamine donor group and the adjacent pyridine (B92270) ring. Conversely, the LUMO is anticipated to be distributed across the electron-deficient pyrazine (B50134) ring system. nih.govresearchgate.net This spatial separation of the HOMO and LUMO is characteristic of a donor-acceptor molecule and is responsible for its intramolecular charge transfer (ICT) properties. nih.gov A smaller Egap generally implies higher reactivity and a tendency for the electronic absorption to occur at longer wavelengths. nih.gov Studies on analogous pyrido[2,3-b]pyrazine (B189457) derivatives show Egap values typically ranging from 3.4 to 2.3 eV, depending on the specific donor and acceptor moieties. nih.govnih.gov
Table 1: Representative FMO Energies and Energy Gaps for Pyrido[2,3-b]pyrazine Derivatives Note: These values are for analogous compounds and provide an estimated range for this compound.
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (Egap) (eV) |
| Pyrido[2,3-b]pyrazine-Amine Derivative | -5.34 to -5.97 | -3.61 to -3.70 | 1.67 to 2.36 |
| Substituted Pyrido[2,3-b]pyrazine | -5.84 to -6.21 | -2.39 to -2.76 | 3.44 to 3.47 |
Data sourced from studies on similar D-A pyrido[2,3-b]pyrazine systems. nih.govnih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule by translating the complex wavefunction into a simple Lewis-like structure of localized bonds, lone pairs, and antibonding orbitals. wisc.edu This method is particularly useful for quantifying the intramolecular charge transfer and hyperconjugative interactions that stabilize the molecule. nih.gov
In this compound, NBO analysis would quantify the delocalization of electron density from the nitrogen lone pair of the butylamine (B146782) group (the donor) to the antibonding orbitals (acceptors) of the pyrido[2,3-b]pyrazine core. The stabilization energy, E(2), associated with these donor-acceptor interactions provides a measure of their strength. Significant E(2) values for interactions like n(N) → π(C-C) and n(N) → π(C-N) within the aromatic system would confirm the charge transfer character and the electronic communication between the donor and acceptor parts of the molecule. nih.govresearchgate.net
To understand the nature of electronic excitations, such as those observed in UV-visible spectroscopy, Transition Density Matrix (TDM) and Density of States (DOS) analyses are employed. nih.govresearchgate.net TDM provides a visual representation of the electron-hole coherence upon photoexcitation, highlighting which parts of the molecule are involved in the electronic transition. nih.gov For a D-A compound like this compound, the TDM would likely show a clear charge transfer from the amine group to the pyrazine ring system.
Global Reactivity Parameters (GRPs) are calculated from the FMO energies to provide a quantitative measure of a molecule's chemical reactivity and stability. nih.gov Key GRPs include ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), electronegativity (χ = (I+A)/2), chemical hardness (η = (I-A)/2), and chemical softness (S = 1/2η).
Chemical hardness (η) represents the resistance of a molecule to change its electron distribution, while softness (S) is the inverse of hardness and indicates a higher propensity for chemical reactions. researchgate.net There is a direct correlation between the HOMO-LUMO energy gap and these parameters: a molecule with a smaller Egap will have a lower hardness and a higher softness value, indicating greater polarizability and reactivity. nih.govrsc.org For pyrido[2,3-b]pyrazine derivatives, compounds with lower Egap values have been shown to exhibit smaller hardness and greater softness. nih.gov
Table 2: Calculated Global Reactivity Parameters for a Representative Pyrido[2,3-b]pyrazine Derivative Note: Values are based on a related compound with Egap = 3.444 eV. nih.gov
| Parameter | Value | Unit |
| Ionization Potential (I) | 5.166 | eV |
| Electron Affinity (A) | 1.722 | eV |
| Hardness (η) | 1.722 | eV |
| Softness (S) | 0.290 | eV-1 |
| Electronegativity (χ) | 3.444 | eV |
Spectroscopic Elucidation of Pyrido[2,3-b]pyrazine Structures
While computational methods provide theoretical insight, spectroscopic techniques are essential for the experimental validation of molecular structures. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. nih.gov Both ¹H and ¹³C NMR spectra provide definitive information about the molecular framework of this compound.
The ¹H NMR spectrum would be expected to show distinct signals for the protons on the heterocyclic core. The aromatic protons on the pyridine and pyrazine rings would appear in the downfield region (typically δ 7.0-9.0 ppm). The protons of the n-butyl group would appear in the upfield region (δ 1.0-3.5 ppm), with characteristic splitting patterns corresponding to their neighboring protons (a triplet for the terminal methyl group, and multiplets for the methylene (B1212753) groups). The N-H proton of the amine would likely appear as a broad singlet.
The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom. The carbons of the pyrido[2,3-b]pyrazine core would resonate in the aromatic region (δ 110-160 ppm), while the aliphatic carbons of the butyl chain would appear in the upfield region (δ 14-50 ppm). The combination of ¹H and ¹³C NMR, along with 2D techniques like HMBC, allows for the unambiguous assignment of the entire molecular structure and can be used to differentiate between isomers. researchgate.net
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| Aromatic-H (Pyrido[2,3-b]pyrazine) | 7.0 - 9.0 |
| NH -CH2 | Broad signal, variable |
| NH-CH2 - | 3.2 - 3.6 |
| -CH2-CH2 -CH2- | 1.5 - 1.8 |
| -CH2-CH2 -CH3 | 1.3 - 1.5 |
| -CH2-CH3 | 0.9 - 1.1 |
| ¹³C NMR | |
| Aromatic-C (Pyrido[2,3-b]pyrazine) | 110 - 160 |
| NH-C H2- | 40 - 50 |
| -C H2-CH2-CH2- | 30 - 35 |
| -CH2-C H2-CH3 | 19 - 22 |
| -CH2-C H3 | 13 - 15 |
UV-Visible Spectroscopy for Electronic Transitions and Absorption Wavelengths
Similarly, specific UV-Visible spectroscopic data detailing the electronic transitions and maximum absorption wavelengths (λmax) for this compound are not documented in the reviewed literature. Studies on other pyrido[2,3-b]pyrazine derivatives indicate that their UV-Vis spectra are analyzed to understand their electronic properties, including π-π* and n-π* transitions. nih.gov The position of the absorption maxima in these systems is sensitive to the nature and position of substituents on the heterocyclic core.
Mass Spectrometry for Molecular Weight Confirmation
While mass spectrometry is a fundamental technique for confirming the molecular weight of newly synthesized compounds, specific mass spectral data for this compound has not been found in the surveyed scientific papers. For other pyrido[2,3-b]pyrazine derivatives, mass spectrometry is routinely used to confirm their successful synthesis by matching the observed molecular ion peak with the calculated molecular weight. nih.gov
Structure Activity Relationship Sar Studies of Pyrido 2,3 B Pyrazine Derivatives
Influence of N-butyl and Other Substituents on Pyrido[2,3-b]pyrazine (B189457) Bioactivity
The biological activity of pyrido[2,3-b]pyrazine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Modifications at various positions can significantly impact the compound's interaction with biological targets, thereby modulating its efficacy and selectivity.
The introduction of an N-butyl group at the 6-amino position of the pyrido[2,3-b]pyrazine ring is a key structural modification. While direct SAR studies on N-butylpyrido[2,3-b]pyrazin-6-amine are not extensively detailed in publicly available literature, the influence of alkyl substituents on related heterocyclic systems provides valuable insights. In series of 5-alkyl-6-(alkylsulfanyl)pyrazine-2-carboxamides, it has been observed that increasing the length of the alkyl chain can lead to an increase in antimycobacterial activity. nih.gov This suggests that the lipophilicity conferred by the alkyl chain plays a significant role in the compound's ability to penetrate bacterial cell walls or interact with its target. The butyl group, being a moderately sized lipophilic chain, can enhance membrane permeability and hydrophobic interactions with the target protein.
Furthermore, studies on pyrido[2,3-d]pyrimidine (B1209978) tyrosine kinase inhibitors have shown that the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position resulted in enhanced potency and bioavailability. nih.gov Although a different isomeric scaffold and substitution position, this finding underscores the general principle that appropriately sized N-alkylamino substituents can positively influence the pharmacokinetic and pharmacodynamic properties of pyridopyrimidine-based compounds.
Other substituents on the pyrido[2,3-b]pyrazine ring also play a critical role. For instance, the presence of side-chains at positions 2 and 3 has been found to be unfavorable for antibacterial activity in some series of derivatives. researchgate.net In contrast, for antifungal activity against certain plant pathogens, a fluoro substituent at position 6 and a secondary amine at position 8 were found to be advantageous. These examples highlight the nuanced and target-specific nature of SAR in this compound class.
Correlation Between Chemical Structure and Observed Biological Activity Profiles
The correlation between the chemical structure of pyrido[2,3-b]pyrazine derivatives and their biological activities is a key aspect of their development as therapeutic agents. Different substitution patterns can lead to vastly different biological profiles, ranging from antibacterial to anticancer and kinase inhibitory activities.
For instance, certain pyrido[2,3-b]pyrazine 1,4-dioxide derivatives have demonstrated strong antibacterial activities, whereas the corresponding 1-oxide derivatives were inactive. researchgate.net This indicates that the oxidation state of the pyrazine (B50134) nitrogen atoms is a critical determinant of antibacterial efficacy. In another study, a derivative bearing two thiocarbonyl groups exhibited good antibacterial activity against several bacterial strains, while the presence of other side-chains on the heterocyclic moiety decreased the biological activity. researchgate.net
In the context of anticancer activity, novel pyrido[2,3-b]pyrazines have been designed and synthesized to inhibit both erlotinib-sensitive and erlotinib-resistant non-small-cell lung cancer (NSCLC) cell lines. colab.ws The strategic placement of substituents is crucial in overcoming drug resistance mechanisms.
The following interactive data table summarizes the observed biological activities based on the substitution patterns of various pyrido[2,3-b]pyrazine derivatives and related compounds.
| Compound Class | Substitution Pattern | Observed Biological Activity |
| Pyrido[2,3-b]pyrazine 1,4-dioxides | Varied substituents | Strong antibacterial activity |
| Pyrido[2,3-b]pyrazine 1-oxides | Varied substituents | No antibacterial activity |
| Pyrido[2,3-b]pyrazines | Two thiocarbonyl groups | Good antibacterial activity |
| Pyrido[2,3-b]pyrazines | Side-chains at positions 2 and 3 | Decreased antibacterial activity |
| Pyrido[2,3-b]pyrazines | Fluoro at C6, secondary amine at C8 | Antifungal activity |
| Pyrido[2,3-d]pyrimidines | [4-(diethylamino)butyl]amino at C2 | Enhanced tyrosine kinase inhibition |
Design Principles for Pyrido[2,3-b]pyrazine Analogues with Modulated Biological Action
Based on the available SAR data, several design principles can be formulated for the development of new pyrido[2,3-b]pyrazine analogues with tailored biological activities. These principles guide the strategic modification of the lead compound, this compound, to optimize its therapeutic potential.
A primary consideration is the modulation of lipophilicity. The N-butyl group provides a certain level of lipophilicity, which can be fine-tuned by introducing either shorter or longer alkyl chains, or by incorporating polar functional groups within the chain. This can influence the compound's solubility, membrane permeability, and binding to the target. For example, if the target has a deep hydrophobic pocket, extending the alkyl chain or adding a terminal phenyl group might enhance binding affinity.
The electronic properties of the substituents also play a crucial role. The introduction of electron-withdrawing or electron-donating groups on the pyrido[2,3-b]pyrazine core can alter the electron density of the ring system, thereby affecting its interaction with biological targets. For example, a fluoro substituent at position 6 has been shown to be beneficial for antifungal activity, likely due to its electron-withdrawing nature and its ability to form favorable interactions with the target enzyme.
Furthermore, the steric bulk of the substituents is a critical factor. The size and shape of the substituent must be complementary to the binding site of the target protein. Small, flexible substituents may allow for a better fit, while bulky groups might cause steric hindrance. The design of new analogues should, therefore, involve a careful consideration of the three-dimensional structure of the target, if known.
Mechanistic Insights into the Biological Activity of Pyrido 2,3 B Pyrazin 6 Amine Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between small molecules, such as pyrido[2,3-b]pyrazine (B189457) derivatives, and their biological targets.
While specific docking studies on N-butylpyrido[2,3-b]pyrazin-6-amine with the KRAS protein are not available in the current literature, research on related pyrido[2,3-b]pyrazine derivatives demonstrates their potential to bind to various biological macromolecules. For instance, a series of pyrido[2,3-b]pyrazin-3(4H)-one derivatives have been designed and shown to be potent inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications. Molecular docking simulations of these compounds revealed that their binding affinity is influenced by the substituents on the core pyrido[2,3-b]pyrazine structure. The presence of a C2 aromatic group and a N4 acetic acid group were found to be crucial for potent inhibition.
Virtual screening and molecular docking are key tools in identifying potential inhibitors for targets like the KRAS protein. These computational methods can predict the binding affinity and help to prioritize compounds for further experimental testing. Although not specific to this compound, the general approach involves docking compounds into the active site of the target protein and calculating a scoring function to estimate the binding affinity.
The specificity of ligand-protein interactions is determined by the formation of various non-covalent bonds, including hydrogen bonds, and interactions with key amino acid residues in the binding pocket.
In the case of pyrido[2,3-b]pyrazin-3(4H)-one derivatives and their interaction with aldose reductase, molecular docking studies have highlighted the importance of phenolic hydroxyl substituents and a vinyl spacer in the C2 side chain for effective binding. These features likely contribute to the formation of a stable hydrogen bonding network within the enzyme's active site, leading to potent inhibition.
Generally, in protein-ligand interactions, the ability of a molecule to form hydrogen bonds with specific amino acid residues is a critical determinant of its binding affinity and selectivity. For instance, in the context of DNA-protein interactions, arginine and lysine (B10760008) residues show a strong preference for binding to guanine. Similarly, asparagine and glutamine favor interactions with adenine. These principles of molecular recognition are also applicable to the binding of small molecules like pyrido[2,3-b]pyrazine derivatives to their protein targets. The nitrogen atoms within the pyrido[2,3-b]pyrazine scaffold can act as hydrogen bond acceptors, while various substituents can serve as hydrogen bond donors or acceptors, facilitating specific interactions within a protein's binding site.
Biochemical Pathways Modulated by Pyrido[2,3-b]pyrazine Analogues
Pyrido[2,3-b]pyrazine derivatives have been shown to modulate a variety of biochemical pathways through the inhibition of key enzymes and by exerting antioxidant effects.
The pyrido[2,3-b]pyrazine scaffold has been identified as a privileged structure for the development of inhibitors for a range of enzymes.
Antiurease Activity: Certain novel pyrido[2,3-b]pyrazine derivatives have been synthesized and evaluated for their in vitro antiurease activity. Urease is an enzyme that catalyzes the hydrolysis of urea, and its inhibition is a target for the treatment of infections caused by urease-producing bacteria.
PI3K Isozymes: The pyrido[2,3-b]pyrazine core is present in molecules that exhibit selective inhibition of phosphoinositide 3-kinase (PI3K) isozymes. The PI3K pathway is a critical signaling pathway that regulates cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.
Other Kinases: The broader class of pyrazine-containing compounds has been explored as inhibitors of various other kinases involved in cell signaling and cancer progression, such as p38α MAP kinase and BRAF. Additionally, a pyrido[3,4-b]pyrazine (B183377) scaffold, an isomer of the core structure of interest, was identified as a new chemotype for the inhibition of salt-inducible kinases (SIKs), including SIK2 and SIK3.
A summary of the inhibitory activities of some pyrido[2,3-b]pyrazine derivatives is presented in the table below.
| Compound Class | Target Enzyme | Biological Significance | Reference |
| Pyrido[2,3-b]pyrazine derivatives | Urease | Treatment of bacterial infections | |
| Pyrido[2,3-b]pyrazine core structures | PI3K isozymes | Cancer therapy | |
| Pyrido[2,3-b]pyrazin-3(4H)-one derivatives | Aldose Reductase (ALR2) | Management of diabetic complications | |
| Pyrido[3,4-b]pyrazine scaffold | Salt-Inducible Kinases (SIK2, SIK3) | Treatment of autoimmune and inflammatory diseases |
Several pyrido[2,3-b]pyrazine derivatives have demonstrated notable antioxidant properties. The mechanism of action for these antioxidant effects is often attributed to their ability to scavenge free radicals.
Specifically, a number of pyrido[2,3-b]pyrazin-3(4H)-one derivatives bearing a phenolic hydroxyl-substituted C2-styryl side chain have shown excellent antioxidant activity, with one compound exhibiting an antioxidant capacity comparable to the well-known antioxidant, Trolox. The presence of the phenolic hydroxyl group is crucial for this activity, as it can readily donate a hydrogen atom to neutralize free radicals.
Mechanistic Basis of Antiproliferative Effects
The antiproliferative effects of pyrido[2,3-b]pyrazine derivatives are closely linked to their ability to interfere with key cellular processes required for cell growth and division. While specific mechanistic studies on this compound are not available, the broader class of pyrazine-containing compounds exhibits anticancer properties through various mechanisms.
One of the primary mechanisms is the inhibition of protein kinases that are essential for cell cycle progression and signal transduction. As mentioned earlier, the inhibition of PI3K isozymes by pyrido[2,3-b]pyrazine analogues can lead to the suppression of tumor cell growth and survival.
Furthermore, the induction of oxidative stress is another potential mechanism for the antiproliferative activity of some pyrazine (B50134) derivatives. While some derivatives act as antioxidants, others can promote the generation of reactive oxygen species (ROS) within cancer cells, leading to cellular damage and apoptosis (programmed cell death). For example, certain curcumin-pyrazine hybrids have been shown to inhibit the expression of thioredoxin reductase (TrxR), leading to an accumulation of ROS and subsequent apoptosis in lung cancer cells.
Inhibition of Pathogen-Specific Targets (e.g., Trypanosoma brucei, Antimalarial Activity)
The pyrido[2,3-b]pyrazine scaffold has been a subject of interest in the development of novel therapeutic agents due to its diverse biological activities. Research into its derivatives has revealed potential applications in combating parasitic diseases, including African trypanosomiasis and malaria. While specific data on this compound is not extensively available in the public domain, studies on related compounds provide valuable insights into the potential of this chemical class against these pathogens.
Human African trypanosomiasis, caused by protozoan parasites of the species Trypanosoma brucei, is a severe and often fatal disease. The urgent need for new, effective, and safer drugs has driven research into various heterocyclic compounds. A number of 2-aminopyrazines and 2-aminopyridines, which are structurally related to the pyrido[2,3-b]pyrazine core, have been identified as promising leads with trypanotoxic effects in the submicromolar range. nih.gov
In a focused screening of thousands of compounds, certain 2-aminopyrazine (B29847) derivatives demonstrated significant activity against Trypanosoma brucei subsp. brucei. nih.gov One notable compound, 6-((6-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl))oxy-N-(piperidin-4-yl)pyrazin-2-amine (CBK201352), was found to be trypanotoxic for T. brucei subsp. brucei, T. brucei subsp. gambiense, and T. brucei subsp. rhodesiense, while exhibiting low toxicity to mammalian cells. nih.gov In mouse models of T. brucei subsp. brucei infection, this compound led to the complete clearance of parasites. nih.gov These findings suggest that the aminopyrazine moiety, a key feature of the requested compound, is a viable pharmacophore for the development of new trypanocidal agents.
The emergence and spread of drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite, underscore the critical need for new antimalarial drugs. The pyrido[2,3-b]pyrazine scaffold has been investigated as a potential source of novel antimalarials. Early studies focused on the synthesis of 6,8-disubstituted pyrido[2,3-b]pyrazines to explore their effectiveness against chloroquine-resistant strains of Plasmodium berghei. acs.org
More recent structure-activity relationship (SAR) studies on related 3,5-diaryl-2-aminopyridines led to the discovery of a novel series of pyrazine analogues with potent oral antimalarial activity. nih.gov These 3,5-diaryl-2-aminopyrazine derivatives displayed impressive in vitro activity against both multidrug-resistant (K1) and sensitive (NF54) strains of P. falciparum, with IC50 values in the nanomolar range (6–94 nM). nih.gov One of the leading compounds from this series demonstrated a complete cure in P. berghei-infected mice when administered orally. nih.gov
The following table summarizes the in vitro antiplasmodial activity of selected 3,5-diaryl-2-aminopyrazine analogues:
| Compound | P. falciparum K1 IC50 (nM) | P. falciparum NF54 IC50 (nM) |
| 4 | 8.4 | 10 |
Data sourced from Younis et al., J Med Chem, 2013. nih.gov
These results highlight the potential of the 2-aminopyrazine core, a central feature of this compound, in the design of new and effective antimalarial agents. The substitutions on the pyrazine and pyridine (B92270) rings play a crucial role in modulating the biological activity.
Applications of Pyrido 2,3 B Pyrazine Derivatives in Advanced Materials and Sensing
Nonlinear Optical (NLO) Properties of Pyrido[2,3-b]pyrazine (B189457) Systems
Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical switching, data storage, and frequency conversion. The NLO response of a material is determined by its ability to alter the properties of light passing through it, a phenomenon that is highly dependent on the molecule's electronic structure.
Recent studies on a series of novel indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives have demonstrated their significant potential as NLO materials. nih.govrsc.orgresearchgate.net These findings suggest that the broader class of pyrido[2,3-b]pyrazine compounds, likely including N-butylpyrido[2,3-b]pyrazin-6-amine, could exhibit valuable NLO properties.
The NLO properties of molecules are quantified by several parameters, including the dipole moment (μ), average polarizability (⟨α⟩), and the first (βtot) and second (⟨γ⟩) hyperpolarizabilities. Density Functional Theory (DFT) calculations have been employed to predict these properties for pyrido[2,3-b]pyrazine derivatives. nih.govrsc.org
For instance, in a study of synthesized pyrido[2,3-b]pyrazine derivatives, one compound, in particular, exhibited a noteworthy NLO response. nih.govrsc.orgresearchgate.net This compound demonstrated a low energy gap (Egap), which is often correlated with enhanced NLO activity. nih.gov The calculated values for its average polarizability and hyperpolarizabilities were significant, indicating a strong potential for NLO applications. nih.govrsc.orgresearchgate.net
Table 1: Calculated NLO Properties for a Representative Pyrido[2,3-b]pyrazine Derivative (Compound 7 from the study) nih.govrsc.orgresearchgate.net
| Parameter | Value | Unit |
| Average Polarizability (⟨α⟩) | 3.90 x 10⁻²³ | esu |
| First Hyperpolarizability (βtot) | 15.6 x 10⁻³⁰ | esu |
| Second Hyperpolarizability (⟨γ⟩) | 6.63 x 10⁻³⁵ | esu |
These high values suggest a substantial NLO response, driven by the efficient intramolecular charge transfer within the pyrido[2,3-b]pyrazine framework. nih.govrsc.org
The significant NLO response observed in pyrido[2,3-b]pyrazine derivatives positions them as promising candidates for various technological applications. nih.govrsc.org Materials with high hyperpolarizabilities are sought after for the development of:
Optical Switches: Devices that can control the path of a light beam based on the intensity of another light beam.
Frequency Converters: Materials that can change the frequency (and thus the color) of laser light.
Optical Data Storage: High-density data storage technologies that utilize light for writing and reading information.
The tunability of the pyrido[2,3-b]pyrazine structure through chemical synthesis allows for the optimization of NLO properties, paving the way for the design of next-generation photonic and optoelectronic devices. nih.govrsc.org
Electrochemical Sensing Applications
The planar and aromatic nature of the pyrido[2,3-b]pyrazine core also makes it suitable for applications in electrochemical sensing, particularly for the detection of biomolecules like DNA.
Electrochemical biosensors offer a sensitive, rapid, and cost-effective means of detecting specific DNA sequences. The principle often involves the interaction of a target DNA molecule with a probe molecule immobilized on an electrode surface. This interaction leads to a measurable change in the electrochemical signal.
Pyrido[2,3-b]pyrazine derivatives have been successfully utilized as the recognition element in such biosensors. nih.govrsc.org These compounds can interact with DNA, and this interaction can be monitored electrochemically. The methodology typically involves:
Immobilization: A single-stranded DNA (ssDNA) probe is attached to the surface of an electrode.
Hybridization: The target DNA sequence, if present in a sample, binds to the complementary ssDNA probe to form double-stranded DNA (dsDNA).
Interaction: The pyrido[2,3-b]pyrazine compound is introduced and interacts with the DNA on the electrode surface.
Detection: The change in the electrochemical signal due to this interaction is measured, indicating the presence and concentration of the target DNA.
The effectiveness of a DNA biosensor relies on the specific and strong interaction between the recognition element and the target DNA. For pyrido[2,3-b]pyrazine-based biosensors, the design principles focus on enhancing this interaction. The planar structure of the pyrido[2,3-b]pyrazine core allows it to intercalate between the base pairs of the DNA double helix.
Furthermore, the introduction of specific functional groups to the pyrido[2,3-b]pyrazine scaffold can further enhance its binding affinity and specificity towards DNA. This molecular engineering is crucial for developing highly sensitive and selective biosensors for various applications, including medical diagnostics and environmental monitoring. nih.govrsc.org
Future Research Directions and Emerging Avenues for N Butylpyrido 2,3 B Pyrazin 6 Amine Research
Development of Novel and Sustainable Synthetic Routes
The advancement of research into N-butylpyrido[2,3-b]pyrazin-6-amine is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. Current synthetic strategies for pyrido[2,3-b]pyrazine (B189457) derivatives often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation. Future research should prioritize the development of novel and sustainable synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry.
Key areas of focus should include:
Catalytic Systems: The exploration of novel catalysts, such as silica gel or molecular sieves, has shown promise in the synthesis of pyrido[2,3-b]pyrazine derivatives. nih.gov Future work could investigate the use of reusable solid acid catalysts or transition-metal catalysts to facilitate key bond-forming reactions under milder conditions. For instance, the Buchwald–Hartwig C–N coupling reaction has been successfully employed for the synthesis of donor-acceptor-donor molecules based on the pyrido[2,3-b]pyrazine backbone. rsc.orgnih.gov
Multicomponent Reactions: Designing one-pot, multicomponent reactions would significantly enhance synthetic efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent usage. rsc.orgrsc.org A recent study demonstrated the synthesis of pyrido[2,3-b]pyrazine derivatives through a three-component reaction involving indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine (B29847). rsc.orgrsc.orgnih.gov
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of heterocyclic compounds, offering a more sustainable alternative to conventional heating methods. researchgate.net
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing flow-based methodologies for the synthesis of this compound could enable its production on a larger scale for more extensive research and potential commercial applications.
Exploration of Diverse Biological Targets and Therapeutic Modalities
The pyrido[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. rsc.orgnih.gov A crucial future research direction for this compound is the comprehensive exploration of its potential as a therapeutic agent by screening it against a diverse array of biological targets.
Promising areas for investigation include:
Anticancer Activity: Numerous pyrido[2,3-b]pyrazine derivatives have demonstrated potent anticancer properties. For instance, certain derivatives have been identified as inhibitors of KRAS, a key oncogene implicated in various cancers. benthamdirect.com Others have shown activity against both erlotinib-sensitive and erlotinib-resistant cell lines. The antiproliferative activity of some derivatives has been observed in melanoma cells. mdpi.com Future studies should evaluate the cytotoxic and antiproliferative effects of this compound against a panel of cancer cell lines.
Antibacterial and Antimicrobial Activity: The emergence of antibiotic-resistant bacterial strains necessitates the discovery of novel antibacterial agents. Pyrido[2,3-b]pyrazine 1,4-dioxide derivatives have shown strong antibacterial activities. nih.gov Research should be directed towards evaluating the antibacterial and antifungal properties of this compound against a broad spectrum of pathogenic microorganisms.
Enzyme Inhibition: The pyrido[2,3-b]pyrazine scaffold has been shown to be a versatile framework for designing enzyme inhibitors. rsc.org For example, derivatives have been explored as inhibitors of PI3K isozymes and for their antiurease activity. rsc.orgnih.gov Screening this compound against a range of clinically relevant enzymes could uncover novel therapeutic opportunities.
Neurological Disorders: Given the prevalence of nitrogen-containing heterocycles in neuropharmacology, investigating the potential of this compound to modulate neurotransmitter systems could be a fruitful area of research. researchgate.net
Advancement in Materials Science Applications Derived from Pyrido[2,3-b]pyrazine Scaffolds
The unique electronic and photophysical properties of the pyrido[2,3-b]pyrazine ring system make it an attractive building block for the development of advanced materials. rsc.orgnih.gov The introduction of a butylamino group in this compound could further modulate these properties, opening up new avenues for materials science applications.
Future research in this area should focus on:
Organic Electronics: Pyrido[2,3-b]pyrazine-based molecules have been investigated for their semiconducting and emissive properties. rsc.orgnih.gov The high electron-accepting ability of the pyrido[2,3-b]pyrazine core makes it suitable for use in donor-acceptor-donor (D-A-D) architectures, which are of interest for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgnih.gov The synthesis and characterization of this compound-containing polymers and small molecules could lead to the development of novel organic electronic materials.
Fluorescent Probes and Sensors: The inherent fluorescence of some pyrido[2,3-b]pyrazine derivatives suggests their potential use as fluorescent probes for the detection of ions and biomolecules. rsc.orgrsc.orgresearchgate.net Research could focus on designing and synthesizing this compound-based sensors with high selectivity and sensitivity for specific analytes.
Nonlinear Optical (NLO) Materials: Certain pyrido[2,3-b]pyrazine-based heterocyclic compounds have been shown to exhibit significant nonlinear optical properties, which are crucial for applications in telecommunications and optical computing. rsc.orgrsc.orgnih.gov The NLO properties of this compound should be investigated to assess its potential in this technologically important area.
In-depth Mechanistic Elucidation of All Relevant Chemical and Biological Processes
A fundamental understanding of the mechanisms underlying the chemical reactions and biological activities of this compound is paramount for its rational design and application. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms in detail.
Key areas for mechanistic studies include:
Reaction Mechanisms: For the newly developed synthetic routes, detailed mechanistic studies should be conducted to understand the role of catalysts and reaction intermediates. This knowledge will be invaluable for optimizing reaction conditions and expanding the scope of the synthetic methodology.
Structure-Activity Relationships (SAR): A systematic investigation of the structure-activity relationships of this compound and its analogues will provide crucial insights into the structural features required for a particular biological activity. acs.org This will guide the design of more potent and selective compounds.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to study the electronic structure, reactivity, and spectroscopic properties of this compound. rsc.orgrsc.org Molecular docking and molecular dynamics simulations can be used to predict its binding modes with biological targets and to understand the molecular basis of its activity.
Pharmacokinetics and Metabolism: To assess the therapeutic potential of this compound, it is essential to study its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding its metabolic fate and identifying any potential metabolites will be crucial for its further development as a drug candidate.
Data Tables
Table 1: Potential Research Areas and Methodologies for this compound
| Research Area | Key Objectives | Potential Methodologies |
| Sustainable Synthesis | Develop efficient and environmentally friendly synthetic routes. | Catalysis (homogeneous and heterogeneous), multicomponent reactions, microwave-assisted synthesis, flow chemistry. |
| Biological Evaluation | Identify and characterize biological targets and therapeutic potential. | In vitro and in vivo screening against cancer cell lines, pathogenic microbes, and key enzymes. |
| Materials Science | Explore applications in organic electronics, sensing, and nonlinear optics. | Synthesis and characterization of polymers and small molecules, photophysical and electrochemical studies, NLO property measurements. |
| Mechanistic Studies | Elucidate chemical and biological mechanisms of action. | Kinetic studies, SAR analysis, computational modeling (DFT, molecular docking), ADME studies. |
Q & A
Q. What are the recommended synthetic routes for N-butylpyrido[2,3-b]pyrazin-6-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyrido[2,3-b]pyrazine derivatives typically involves multi-step reactions, such as nucleophilic substitution, cyclization, or Buchwald–Hartwig amination. For N-butyl derivatives, introducing the butyl group via alkylation of a primary amine intermediate (e.g., pyrido[2,3-b]pyrazin-6-amine) is common. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for alkylation .
- Catalysts : Palladium-based catalysts improve coupling efficiency in heterocyclic systems .
- Temperature control : Moderate heating (60–80°C) minimizes side reactions like over-alkylation.
Characterization via /-NMR and LC-MS is critical to confirm purity and structure .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC/UV-Vis : Quantify purity (>95% recommended for biological assays).
- Mass spectrometry (HRMS) : Confirm molecular weight and detect isotopic patterns.
- X-ray crystallography (if crystalline): Resolve bond angles and confirm stereochemistry .
Note: Impurities in pyrido[2,3-b]pyrazine derivatives often arise from incomplete alkylation or residual solvents; rigorous column chromatography or recrystallization is advised .
Q. What preliminary biological assays are suitable for screening this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Kinase inhibition : Test against JAK/STAT or MAPK pathways, given the activity of related pyrido-pyrazines in kinase modulation .
- Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7).
- Solubility and permeability : Perform shake-flask solubility tests and Caco-2 monolayer assays to assess drug-likeness .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced bioactivity?
- Methodological Answer : SAR studies require systematic modifications:
- Alkyl chain variation : Compare butyl with methyl, ethyl, or branched chains to balance lipophilicity and target binding .
- Heterocyclic substitution : Introduce electron-withdrawing groups (e.g., Cl, NO) at the pyrazine ring to modulate electronic effects .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets .
Validate hypotheses via parallel synthesis and IC determination in enzyme assays .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, serum proteins) or off-target effects. Mitigation steps include:
- Orthogonal assays : Confirm kinase inhibition via both biochemical (e.g., ADP-Glo) and cellular (e.g., phospho-kinase Western blot) methods .
- Metabolite profiling : Use LC-MS to rule out compound degradation in cell culture media .
- Positive controls : Compare with known inhibitors (e.g., staurosporine for kinases) to calibrate assay sensitivity .
Q. What mechanistic insights can be gained from studying this compound’s interaction with protein targets?
- Methodological Answer : Advanced techniques include:
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., JAK2) to visualize binding modes .
- Surface plasmon resonance (SPR) : Measure binding kinetics (K, k/k) for affinity comparisons.
- Thermal shift assays : Monitor protein thermal stability changes upon ligand binding to infer engagement .
Key Considerations for Researchers
- Avoid commercial sources : CymitQuimica and BenchChem are flagged for unreliable data; prioritize PubChem or peer-reviewed syntheses .
- Stability : Pyrido-pyrazines may degrade under light or moisture; store in inert atmospheres at –20°C .
- Ethical compliance : Follow institutional guidelines for toxicity testing and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
